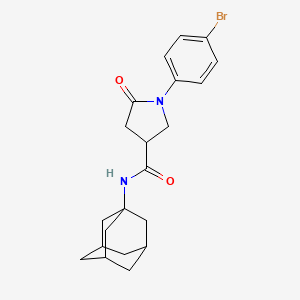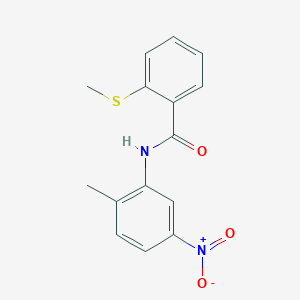![molecular formula C18H18Br2N2O3 B4982334 5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)
5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBF 209 and is a potent inhibitor of the human voltage-gated sodium channel Nav1.7.
作用机制
BBF 209 works by selectively blocking Nav1.7 channels, which are primarily expressed in sensory neurons. This inhibition leads to a reduction in the excitability of these neurons, resulting in a decrease in pain signaling. The selectivity of BBF 209 for Nav1.7 channels is due to its unique chemical structure, which allows it to bind to a specific site on the channel.
Biochemical and Physiological Effects:
BBF 209 has been shown to have a significant effect on pain signaling in animal models. It has been demonstrated to reduce both acute and chronic pain, with a potency similar to that of morphine. BBF 209 has also been shown to have a low potential for addiction and abuse, making it an attractive alternative to opioids for pain management.
实验室实验的优点和局限性
BBF 209 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7 channels. It also has a low potential for off-target effects, making it a useful tool for studying the role of Nav1.7 in pain signaling. However, BBF 209 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on BBF 209. One area of interest is the development of more potent and selective Nav1.7 inhibitors based on the structure of BBF 209. Another area of research is the investigation of the role of Nav1.7 in other conditions, such as neuropathic pain and itch. Additionally, the potential use of BBF 209 in combination with other pain medications is an area of interest for future research.
Conclusion:
BBF 209 is a potent and selective inhibitor of the Nav1.7 sodium channel, with significant potential for the treatment of chronic pain and other conditions. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand its potential therapeutic applications and limitations.
合成方法
The synthesis of BBF 209 involves a multi-step process that includes the reaction of 4-bromoacetophenone with diethyl malonate, followed by the formation of ethyl 4-bromo-3-oxobutanoate. This intermediate is then reacted with 2-bromo-1-(4-bromophenyl)ethanone to form 2-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. The final step involves the reaction of this intermediate with furfurylamine to form BBF 209.
科学研究应用
BBF 209 has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to selectively inhibit Nav1.7, which is a sodium channel that plays a crucial role in pain signaling. BBF 209 has also been studied for its potential use in the treatment of other conditions, such as epilepsy and cardiac arrhythmias.
属性
IUPAC Name |
5-bromo-N-[(Z)-1-(4-bromophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2O3/c1-3-22(4-2)18(24)14(11-12-5-7-13(19)8-6-12)21-17(23)15-9-10-16(20)25-15/h5-11H,3-4H2,1-2H3,(H,21,23)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQNBIZAHMMDC-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
